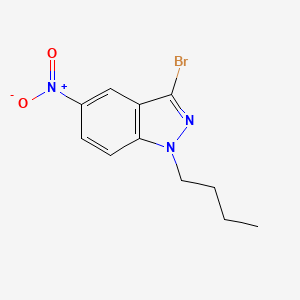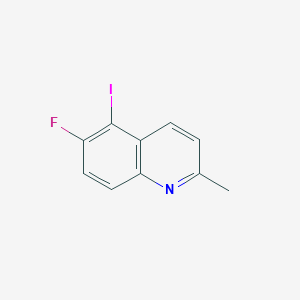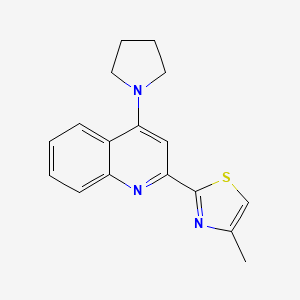
1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology
Méthodes De Préparation
The synthesis of 1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-bromoindole and tert-butyl bromide.
Reaction Conditions: The reaction involves the use of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Purification: The crude product is purified using techniques like column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound is used in studies related to cell signaling and receptor interactions due to its structural similarity to natural indole derivatives.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It finds applications in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the biological context and the specific target being studied. For example, it may inhibit certain kinases involved in cell proliferation, leading to potential anticancer effects.
Comparaison Avec Des Composés Similaires
1-(6-Bromo-3-tert-butyl-1H-indol-1-yl)ethan-1-one can be compared with other indole derivatives, such as:
1-(tert-Butoxycarbonyl)indole: This compound has a similar indole core but with a tert-butoxycarbonyl group instead of a bromine atom.
1-(tert-Butyl)-3-formylindole: This derivative features a formyl group at the 3-position, offering different reactivity and applications.
6-Bromo-1,3-dihydro-2H-indol-2-one: This compound has a similar bromine substitution but differs in the presence of a carbonyl group at the 2-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
63023-75-6 |
|---|---|
Formule moléculaire |
C14H16BrNO |
Poids moléculaire |
294.19 g/mol |
Nom IUPAC |
1-(6-bromo-3-tert-butylindol-1-yl)ethanone |
InChI |
InChI=1S/C14H16BrNO/c1-9(17)16-8-12(14(2,3)4)11-6-5-10(15)7-13(11)16/h5-8H,1-4H3 |
Clé InChI |
ZHZZGFRMWMISLE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C(C2=C1C=C(C=C2)Br)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Cyclopropyl-4,9-dimethoxy-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B11837696.png)


![3-Benzyl-2,4-dimethylindeno[2,1-B]pyran](/img/structure/B11837720.png)


![3-(2-Methylbenzo[cd]indol-1-ium-1-yl)propane-1-sulfonate](/img/structure/B11837733.png)
![2-{4-[(Naphthalen-1-yl)methyl]phenoxy}acetamide](/img/structure/B11837738.png)




